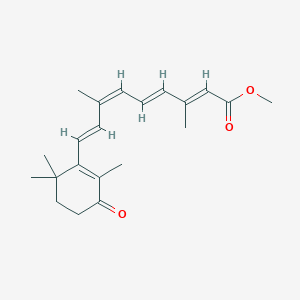

4-Keto 9-cis Retinoic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Application in Oncology

Field

Oncology

Summary

4-Keto 9-cis Retinoic Acid Methyl Ester, also known as 9-cis Retinoic Acid (9-cis RA), has been used in the treatment of various cancers. It has shown to inhibit cell proliferation and induce cell differentiation .

Methods

In one study, 9-cis RA was administered to human neuroblastoma xenografts in rats. The dosage and schedule were adjusted to minimize toxicity while maximizing anti-tumor effects .

Results

The study found that a lower dose of 9-cis RA (2 mg/day) was non-toxic but showed no significant effect on tumor growth. However, a higher dose (5 mg/day) divided into 2.5 mg twice daily showed limited toxicity and some effect on tumor growth .

Application in Neurology

Field

Neurology

Summary

9-cis RA has been studied for its potential neurorepair effects in stroke brain .

Methods

The study involved the intranasal delivery of 9-cis RA to the stroke brain .

Results

The study found that intranasal delivery of 9-cis RA significantly increased 9-cis RA level in stroke brain .

Application in Biochemical Production

Field

Biochemical Production

Summary

4-Keto 9-cis Retinoic Acid Methyl Ester, also known as 9-cis Retinoic Acid (9-cis RA), is involved in the biochemical production of retinoids. Retinoids are a class of compounds that are forms of vitamin A and include retinal, retinol, retinoic acid, and retinyl ester .

Methods

In the biochemical production of retinoids, 9-cis RA is converted to retinoic acid by aldehyde dehydrogenase (ALDH). All-trans-retinal, 9-cis-retinal, and 11-cis-retinal are reversibly converted to all-trans-retinol, 9-cis-retinol, and 11-cis-retinol, respectively, by aldo-keto reductase (AKR), alcohol dehydrogenase (ADH), and retinol dehydrogenase (RDH) .

Results

The production of retinoids using retinoid-producing enzymes and metabolically engineered cells has been described .

Application in Proteomics Research

Field

Proteomics Research

Summary

4-Keto 9-cis Retinoic Acid Methyl Ester is a specialty product used in proteomics research .

Methods

The specific methods of application in proteomics research are not detailed in the source .

Results

The specific results or outcomes obtained in proteomics research are not detailed in the source .

特性

IUPAC Name |

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFDGSDUILKPM-WNACIYAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Keto 9-cis Retinoic Acid Methyl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)